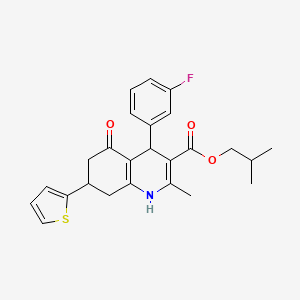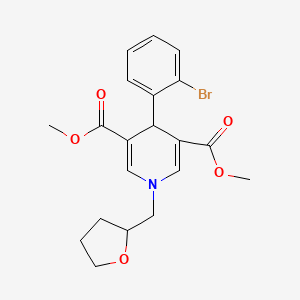![molecular formula C22H21ClN4O4 B3958862 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B3958862.png)
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline
Overview
Description
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline, also known as TAK-659, is a novel kinase inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been shown to have potent inhibitory effects on several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and others.
Mechanism of Action
The mechanism of action of 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline involves the inhibition of BTK and ITK, which are key enzymes involved in B-cell signaling pathways. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival. ITK is a key enzyme in T-cell signaling pathways, which is involved in the activation of T-cells. Inhibition of BTK and ITK by this compound leads to the suppression of B-cell proliferation and survival, as well as the modulation of T-cell activation and function.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on BTK and ITK in preclinical studies. Inhibition of BTK and ITK by this compound leads to the suppression of B-cell proliferation and survival, as well as the modulation of T-cell activation and function. Moreover, this compound has been shown to have anti-inflammatory effects, which could make it a promising candidate for the treatment of inflammatory diseases such as asthma and COPD.
Advantages and Limitations for Lab Experiments
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline has several advantages for lab experiments, including its potent inhibitory effects on BTK and ITK, its immunomodulatory effects on T-cells, and its anti-inflammatory effects. However, this compound also has some limitations, including its potential toxicity and off-target effects. Moreover, further studies are needed to determine the optimal dosage and treatment regimen for this compound.
Future Directions
There are several future directions for the research and development of 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline, including:
1. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of this compound in humans.
2. Combination therapy: this compound could be used in combination with other therapeutic agents to enhance its efficacy and reduce potential toxicity.
3. Drug delivery systems: Novel drug delivery systems could be developed to enhance the bioavailability and targeted delivery of this compound.
4. Structure-activity relationship studies: Further studies are needed to elucidate the structure-activity relationship of this compound and identify more potent and selective inhibitors.
5. Mechanistic studies: Further mechanistic studies are needed to elucidate the precise molecular mechanisms underlying the effects of this compound.
Scientific Research Applications
5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has shown potent inhibition of BTK and ITK, which are key enzymes involved in B-cell signaling pathways. This inhibition leads to the suppression of B-cell proliferation and survival, making it a promising candidate for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
In addition to its effects on B-cells, this compound has also been shown to have immunomodulatory effects on T-cells, making it a potential therapeutic agent for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Moreover, this compound has been shown to have anti-inflammatory effects, which could make it a promising candidate for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
properties
IUPAC Name |
(4-chlorophenyl)-[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4/c23-17-5-3-16(4-6-17)22(28)26-11-9-25(10-12-26)18-7-8-21(27(29)30)20(14-18)24-15-19-2-1-13-31-19/h1-8,13-14,24H,9-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTXDQLHFQMGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B3958792.png)
![(2-furylmethyl)[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]amine](/img/structure/B3958794.png)
![7-amino-4b,10a-dihydroxy-8-methyl-4b,5,10,10a-tetrahydro-11H-indeno[1,2-b]quinoxalin-11-one](/img/structure/B3958804.png)
![2-{[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B3958807.png)
![2-({4-allyl-5-[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-hydroxypropyl)acetamide](/img/structure/B3958809.png)
![6-methoxy-3-{5-[(2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B3958814.png)
![3-nitro-N-phenyl-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B3958818.png)

![N-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]glycylnorvaline](/img/structure/B3958829.png)


![5-[4-(2-bromobenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B3958840.png)
![N-cyclopropyl-5-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3958841.png)